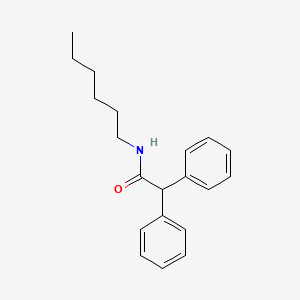

N-hexyl-2,2-diphenylacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H25NO |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

N-hexyl-2,2-diphenylacetamide |

InChI |

InChI=1S/C20H25NO/c1-2-3-4-11-16-21-20(22)19(17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5-10,12-15,19H,2-4,11,16H2,1H3,(H,21,22) |

InChI Key |

VPQDKUZCSPOFPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of N Hexyl 2,2 Diphenylacetamide

Spectroscopic Analysis for Conformational and Electronic Structure Determination

Spectroscopic techniques are indispensable for elucidating the structure of molecules. For a compound like N-hexyl-2,2-diphenylacetamide, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) would be employed to confirm its identity and probe its conformational and electronic features.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Insights

High-resolution NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of an organic molecule. While specific spectra for this compound are not published, we can predict the expected chemical shifts and multiplicities based on its structure and data from analogous compounds. nih.govrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum would be characterized by distinct signals for the aromatic protons of the two phenyl groups, the methine proton adjacent to the carbonyl group, the N-H proton of the amide, and the various methylene (B1212753) (CH₂) groups and the terminal methyl (CH₃) group of the hexyl chain.

Aromatic Region (approx. 7.2-7.5 ppm): The ten protons on the two phenyl rings would likely appear as a complex multiplet in this region, typical for monosubstituted benzene (B151609) rings.

Methine Proton (approx. 5.0 ppm): The single proton on the carbon bearing the two phenyl groups (the α-carbon) would likely be a singlet.

Amide N-H Proton (approx. 5.5-6.5 ppm): This proton would likely appear as a broad triplet, due to coupling with the adjacent CH₂ group of the hexyl chain. Its chemical shift can be highly variable depending on solvent and concentration.

N-CH₂ Protons (approx. 3.2-3.4 ppm): The two protons of the methylene group directly attached to the amide nitrogen would likely be a quartet or multiplet, coupled to both the N-H proton and the next CH₂ group in the chain.

Hexyl Chain Protons (approx. 0.8-1.6 ppm): The remaining methylene groups of the hexyl chain would appear as multiplets in the aliphatic region of the spectrum. The terminal methyl group would be expected to be a triplet around 0.9 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon environment.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Phenyl C-H | 7.2-7.5 (m, 10H) | 127-130 |

| Phenyl C (quaternary) | - | ~140 |

| C=O | - | ~172 |

| CH(Ph)₂ | ~5.0 (s, 1H) | ~58 |

| NH | 5.5-6.5 (br t, 1H) | - |

| N-CH₂ | 3.2-3.4 (m, 2H) | ~40 |

| N-CH₂-CH₂ | 1.4-1.6 (m, 2H) | ~31 |

| -(CH₂)₃-CH₃ | 1.2-1.4 (m, 6H) | ~22, ~25, ~29 |

| -CH₃ | ~0.9 (t, 3H) | ~14 |

This is a predictive table. s: singlet, t: triplet, m: multiplet, br: broad.

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignments

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govresearchgate.net The spectra provide a "fingerprint" based on the functional groups present.

Infrared (IR) Spectroscopy: Key absorptions for this compound are expected for the N-H and C-H stretching, the amide C=O stretching (Amide I band), and the N-H bending (Amide II band).

N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹.

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (e.g., ~2955, 2925, 2855 cm⁻¹).

Amide I (C=O Stretch): A strong, sharp absorption around 1640-1660 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

Amide II (N-H Bend): A significant absorption around 1530-1550 cm⁻¹.

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, strong signals would be expected for the aromatic ring vibrations. The symmetric stretching of the C-C bonds in the phenyl rings would give rise to intense bands. The C=O stretch would also be Raman active, though typically less intense than in the IR spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Frequency (cm⁻¹) | Expected Intensity |

| N-H Stretch | IR | ~3300 | Medium-Strong |

| Aromatic C-H Stretch | IR, Raman | >3000 | Medium |

| Aliphatic C-H Stretch | IR, Raman | <3000 | Strong |

| Amide I (C=O Stretch) | IR | ~1650 | Very Strong |

| Amide II (N-H Bend) | IR | ~1540 | Strong |

| Aromatic C=C Stretch | IR, Raman | 1600-1450 | Medium-Strong |

This is a predictive table based on typical functional group frequencies.

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (MW = 295.43 g/mol ) matrix-fine-chemicals.com, the molecular ion peak [M]⁺ at m/z 295 would be expected.

The fragmentation would likely proceed via characteristic pathways for amides and diphenylmethyl compounds.

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the diphenylmethyl carbon would be a major pathway, leading to the highly stable diphenylmethyl cation [CH(Ph)₂]⁺ at m/z 167 . This is often the base peak in the spectra of such compounds.

McLafferty-type Rearrangement: Fragmentation of the hexyl chain could occur, for instance, leading to the loss of an alkene (e.g., pentene, C₅H₁₀) and formation of an ion at m/z 225.

Amide Bond Cleavage: Cleavage of the amide C-N bond can also occur, leading to fragments corresponding to the acylium ion or the amine fragment.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 295 | [C₂₀H₂₅NO]⁺ | Molecular Ion [M]⁺ |

| 167 | [CH(C₆H₅)₂]⁺ | α-Cleavage, loss of hexylamino-carbonyl radical |

| 128 | [M - CH(C₆H₅)₂]⁺ | Cleavage of C-C bond adjacent to carbonyl |

| 86 | [C₆H₁₄N]⁺ | Hexylamine (B90201) fragment cation |

This is a predictive table of major expected fragments.

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.netsphinxsai.com While no crystal structure has been published for this compound, analysis of related structures, such as 2,2-diphenylacetamide (B1584570) researchgate.net and N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide , allows for predictions of its solid-state characteristics.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonding involving the amide group.

Hydrogen Bonding: The amide N-H group is a hydrogen bond donor, and the carbonyl oxygen (C=O) is an acceptor. It is highly probable that molecules would form hydrogen-bonded chains or dimers. For example, a common motif is the formation of chains where the N-H of one molecule bonds to the C=O of a neighboring molecule. researchgate.net

π-π Stacking: The two phenyl rings provide opportunities for π-π stacking interactions between adjacent molecules, which would further stabilize the crystal lattice. The arrangement could be parallel-displaced or T-shaped.

Van der Waals Forces: The flexible hexyl chain would engage in weaker van der Waals interactions, likely packing in a way that maximizes contact and fills space efficiently within the crystal.

Conformational Analysis of the Amide and Phenyl Moieties in the Crystalline State

The solid-state conformation would reveal the specific torsion angles adopted by the molecule to achieve a low-energy state within the crystal lattice.

Amide Bond: The amide bond (O=C-N-H) is expected to be predominantly planar and likely in the trans conformation, which is energetically favored.

Phenyl Rings: The two phenyl rings attached to the α-carbon are not coplanar due to steric hindrance. In the related 2,2-diphenylacetamide, the dihedral angle between the mean planes of the benzene rings is approximately 85°. researchgate.net A similar, highly twisted conformation is expected for this compound.

Hexyl Chain: The n-hexyl chain is flexible and would likely adopt an extended, all-trans (anti-periplanar) conformation to minimize steric strain, although some gauche conformations could be present depending on packing forces.

Polymorphism and Co-crystallization Studies of this compound

The solid-state properties of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, including solubility, dissolution rate, and stability. Polymorphism and co-crystallization are two key phenomena in crystal engineering that are explored to optimize these properties. This section delves into the theoretical aspects of polymorphism and co-crystallization as they pertain to organic molecules, and reviews the available information for this compound.

Polymorphism of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound have the same chemical composition but differ in the arrangement of the molecules in the crystal lattice. These variations in crystal packing can lead to different physical properties.

A comprehensive search of scientific literature and crystallographic databases reveals a lack of specific studies on the polymorphism of this compound. While the crystal structures of related compounds, such as 2,2-diphenylacetamide, have been determined, no distinct polymorphic forms for the N-hexyl derivative have been reported or characterized. researchgate.net The study of 2,2-diphenylacetamide revealed a structure with two molecules in the asymmetric unit, where N—H⋯O hydrogen bonds and C—H⋯O interactions dominate the crystal packing, forming zigzag chains. researchgate.net However, the influence of the N-hexyl group on the crystal packing and the potential for polymorphism in this compound remains an uninvestigated area.

Theoretically, the flexibility of the hexyl chain and the presence of the amide and phenyl groups in this compound suggest that the molecule could adopt different conformations and packing arrangements under various crystallization conditions (e.g., different solvents, temperatures, and pressures), making it a potential candidate for exhibiting polymorphism. Future research focusing on the systematic screening for polymorphs of this compound would be valuable.

Co-crystallization of this compound

Co-crystallization is a technique used to design multi-component crystalline solids, known as co-crystals, where an API is co-crystallized with a benign co-former in a stoichiometric ratio. turkjps.orgrjptonline.org These components are held together by non-covalent interactions, primarily hydrogen bonds. turkjps.org Co-crystals can offer improved physicochemical properties compared to the pure API. rjptonline.org

There are no published studies specifically detailing the co-crystallization of this compound. The design of co-crystals involves the selection of suitable co-formers that can form robust supramolecular synthons with the target molecule. turkjps.org For this compound, the amide group presents a key functional group for forming hydrogen bonds with various co-formers containing functional groups like carboxylic acids, alcohols, or other amides.

The study of co-crystallization of related amide-containing compounds provides a basis for potential strategies for this compound. The formation of co-crystals relies on the principle of supramolecular chemistry, where complementary functional groups interact to form predictable patterns. turkjps.org For instance, the amide group in this compound could potentially form a robust amide-acid heterosynthon with a carboxylic acid co-former.

Given the absence of experimental data, the following table outlines hypothetical co-crystal screening parameters that could be employed in future studies.

| Co-former Functional Group | Potential Supramolecular Synthon with this compound |

| Carboxylic Acid | Amide-Carboxylic Acid Heterosynthon |

| Alcohol | Amide-Alcohol Heterosynthon |

| Amide | Amide-Amide Homosynthon or Heterosynthon |

Further research is required to explore the potential of this compound to form co-crystals and to characterize the resulting solid forms. Such studies would be instrumental in understanding and optimizing the solid-state properties of this compound.

Computational and Theoretical Investigations of N Hexyl 2,2 Diphenylacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are essential for understanding the electronic nature of N-hexyl-2,2-diphenylacetamide. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and associated properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like this compound. DFT calculations can predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Table 1: Representative Ground State Geometric Parameters for the Diphenylacetamide Core

| Parameter | Atom Pair/Triplet | Typical Value (Å or °) |

| Bond Length | C=O | ~1.24 Å |

| Bond Length | C-N (amide) | ~1.34 Å |

| Bond Length | C-C (phenyl) | ~1.39 Å |

| Bond Angle | O=C-N | ~122° |

| Bond Angle | C-N-H | ~120° |

| Dihedral Angle | Phenyl-C-C-Phenyl | ~85° |

Note: These values are representative and based on data from similar structures. Actual DFT-calculated values may vary.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for predicting chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich diphenylmethyl moiety, while the LUMO is likely centered on the carbonyl group of the amide function.

An electrostatic potential (ESP) map visualizes the charge distribution across the molecule. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the ESP map would show a high negative potential (red/yellow) around the carbonyl oxygen atom, indicating a site prone to electrophilic attack. Conversely, a positive potential (blue) would be observed around the amide hydrogen, highlighting its role as a hydrogen bond donor.

Table 2: Predicted Frontier Orbital Properties for this compound

| Property | Predicted Characteristic | Implication |

| HOMO | Localized on diphenylmethyl group | Site of oxidation/electron donation |

| LUMO | Localized on the amide carbonyl group | Site of reduction/electron acceptance |

| ESP | Negative potential on carbonyl oxygen | Nucleophilic center, H-bond acceptor |

| ESP | Positive potential on amide hydrogen | Electrophilic center, H-bond donor |

The flexibility of the n-hexyl group and the rotational freedom around several single bonds in this compound result in a complex conformational landscape. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and their relative energies. This is typically achieved by systematically rotating key dihedral angles and calculating the energy of each resulting structure using methods like DFT.

Studies on structurally similar N-alkyl amides reveal that they often exist as an equilibrium of several conformers. mdpi.com The stability of these forms is governed by a combination of steric hindrance and stabilizing intramolecular interactions, such as hydrogen bonds involving the amide group and other parts of the molecule. mdpi.com For this compound, key rotations would include the C-N amide bond and bonds within the hexyl chain. The analysis would identify the global energy minimum, representing the most stable conformer, as well as other low-energy conformers that may be present at room temperature.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. ua.ac.be MD simulations provide a detailed view of the dynamic behavior of this compound, including its interactions with solvents and other molecules.

The behavior of this compound in a solution is heavily influenced by its interactions with solvent molecules. MD simulations can model these interactions explicitly by surrounding a single molecule of the compound with a box of solvent molecules (e.g., water, DMSO, hexane) and simulating their movements over time.

In a solid or liquid state, molecules of this compound interact with each other. MD simulations of the bulk material can elucidate the nature and strength of these intermolecular forces, which determine macroscopic properties like melting point and viscosity.

The primary intermolecular interactions for this compound are:

Hydrogen Bonding: The strongest specific interaction is the hydrogen bond between the amide N-H of one molecule and the carbonyl C=O of a neighboring molecule. Crystal structures of similar amides show that these bonds often lead to the formation of chains or dimers. researchgate.netresearchgate.net

Dipole-Dipole Interactions: The polar amide group creates a significant molecular dipole, leading to dipole-dipole attractions between molecules.

MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance from a reference molecule.

Table 3: Summary of Intermolecular Interactions in Condensed Phase

| Interaction Type | Molecular Groups Involved | Relative Strength |

| Hydrogen Bonding | (Molecule 1) N-H --- O=C (Molecule 2) | Strong, Directional |

| Dipole-Dipole | Amide group dipoles | Moderate |

| π-π Stacking | Phenyl rings | Weak to Moderate |

| London Dispersion | Phenyl rings and hexyl chains | Significant (due to large size) |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, methods like Density Functional Theory (DFT) are employed to calculate a range of spectroscopic parameters. researchgate.netdergipark.org.tr These theoretical calculations are typically performed on a model of an isolated molecule in the gaseous phase, although solvent effects can also be incorporated using models like the Polarizable Continuum Model (PCM). researchgate.net The accuracy of these predictions is highly dependent on the chosen functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). researchgate.netripublication.com By optimizing the molecular geometry to find its lowest energy state, researchers can then compute various spectra. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods can predict the ¹H and ¹³C NMR chemical shifts with considerable accuracy. The calculations involve determining the isotropic magnetic shielding tensors for each nucleus. These predicted values are invaluable for assigning signals in experimentally obtained spectra and for confirming the molecular structure.

For this compound, a theoretical ¹H NMR spectrum would be expected to show distinct signals for the protons of the hexyl chain, the amide N-H proton, the single methine C-H proton, and the aromatic protons of the two phenyl rings. Similarly, the ¹³C NMR spectrum would predict signals for each unique carbon atom in the aliphatic chain and the diphenylacetamide moiety. libretexts.org The chemical environment, influenced by electronegative atoms and aromatic rings, causes variations in the chemical shifts. libretexts.org For instance, the carbon atom of the carbonyl group (C=O) is expected to have the largest chemical shift (downfield) in the ¹³C spectrum due to its deshielded nature. libretexts.org

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts The following table represents typical data that would be generated from a DFT calculation for this compound. Actual values may vary based on the specific computational model and experimental conditions.

| Atom Type | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide | NH -C=O | ~7.5 - 8.5 | - |

| Carbonyl | NH-C =O | - | ~170 - 175 |

| Methine | (Ph )₂C H | ~5.0 - 5.5 | ~55 - 60 |

| Phenyl | Ar-H (ortho, meta, para) | ~7.2 - 7.5 | ~125 - 140 |

| Alkyl (α) | N-CH₂ - | ~3.2 - 3.5 | ~40 - 45 |

| Alkyl (β-ε) | -(CH₂ )₄- | ~1.2 - 1.6 | ~22 - 32 |

| Alkyl (ω) | -CH₃ | ~0.8 - 1.0 | ~14 |

Vibrational Spectroscopy (FTIR and Raman)

Theoretical calculations are instrumental in predicting the vibrational frequencies observed in Fourier-Transform Infrared (FTIR) and Raman spectra. americanpharmaceuticalreview.com Each calculated frequency corresponds to a specific normal mode of vibration within the molecule, such as stretching, bending, or rocking motions. These predictions are crucial for assigning the absorption bands in experimental spectra, which can often be complex. researchgate.net

Key vibrational modes for this compound include the N-H stretch, the C=O stretch of the amide group (Amide I band), the N-H bending and C-N stretching combination (Amide II band), aromatic and aliphatic C-H stretches, and various vibrations corresponding to the phenyl rings. researchgate.net Theoretical spectra generated via DFT calculations can help distinguish between different conformations of the molecule, as molecular symmetry and intermolecular interactions (like hydrogen bonding in the solid state) can alter the vibrational frequencies. researchgate.netamericanpharmaceuticalreview.com

Illustrative Predicted Vibrational Frequencies The following table showcases representative vibrational modes and their predicted frequencies for this compound as would be obtained from a DFT study. Experimental values in the solid state may differ due to intermolecular forces.

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Assignment |

| ~3300 | ν(N-H) | N-H stretching |

| ~3100 - 3000 | ν(C-H) | Aromatic C-H stretching |

| ~2950 - 2850 | ν(C-H) | Aliphatic C-H stretching |

| ~1670 | ν(C=O) | Amide I band, C=O stretching |

| ~1600, ~1495, ~1450 | ν(C=C) | Aromatic C=C ring stretching |

| ~1550 | δ(N-H) + ν(C-N) | Amide II band, N-H bending & C-N stretching |

| ~1465 | δ(CH₂) | CH₂ scissoring |

| ~750, ~700 | γ(C-H) | Aromatic C-H out-of-plane bending |

(ν = stretching, δ = in-plane bending, γ = out-of-plane bending)

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This analysis involves calculating the energies of electronic transitions between molecular orbitals, most notably from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For this compound, the absorption bands in the UV region are expected to arise primarily from π→π* transitions within the two phenyl rings. The calculations can predict the maximum absorption wavelength (λmax) and the oscillator strength of these transitions, providing theoretical support for experimental UV-Vis data.

Chemical Reactivity and Transformation Studies of N Hexyl 2,2 Diphenylacetamide

Hydrolytic Stability under Varying Chemical Conditions

The hydrolysis of amides, such as N-hexyl-2,2-diphenylacetamide, involves the cleavage of the amide bond to yield a carboxylic acid and an amine. savemyexams.com This process is generally slow and often requires harsh conditions like prolonged heating in the presence of strong acids or bases. jove.comarkat-usa.orgbyjus.com The stability of the amide bond is crucial in many biologically active molecules and synthetic intermediates. arkat-usa.org

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of an N-substituted amide like this compound leads to the formation of diphenylacetic acid and hexylaminium salt. savemyexams.combyjus.com The reaction is typically carried out by refluxing the amide with an aqueous acid. savemyexams.com

The mechanism for acid-catalyzed hydrolysis generally proceeds through the following steps: jove.combyjus.com

Protonation of the Carbonyl Oxygen: The reaction initiates with the protonation of the highly electronegative oxygen atom of the carbonyl group by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon. jove.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. jove.comyoutube.com

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide group. This converts the amino group into a better leaving group (an amine). jove.combyjus.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and leading to the departure of the neutral amine molecule (hexylamine in this case). jove.com

Deprotonation: The resulting protonated carboxylic acid is then deprotonated by a base (like water) to yield the final carboxylic acid product, diphenylacetic acid, and a hydronium ion. jove.com The formation of the ammonium (B1175870) ion (in the case of primary amides) or a protonated amine helps to drive the equilibrium towards the products. jove.com

Base-Mediated Hydrolysis Pathways

In the presence of a strong base, such as sodium hydroxide (B78521), this compound can be hydrolyzed to form a salt of the carboxylic acid (sodium diphenylacetate) and hexylamine (B90201). savemyexams.combyjus.com This reaction is also typically performed under heating. byjus.com

The base-mediated hydrolysis mechanism involves the following key steps: jove.combyjus.com

Nucleophilic Attack by Hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. jove.com

Elimination of the Amide Ion: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling the amide ion (in this case, the hexylamide anion) as the leaving group. This is generally the rate-determining step as the amide ion is a very strong base. jove.com

Acidification (Workup): To obtain the free carboxylic acid, a separate acidification step is required to protonate the carboxylate salt. jove.com

A milder method for the alkaline hydrolysis of secondary and tertiary amides has been developed using sodium hydroxide in a non-aqueous medium like methanol/dichloromethane or methanol/dioxane. arkat-usa.org This method can sometimes offer better yields and avoid side reactions associated with vigorous heating in concentrated aqueous bases. arkat-usa.org

Functional Group Transformations and Derivatization at the Amide Nitrogen

The nitrogen atom of the amide group in this compound can be a site for further chemical modifications, such as alkylation and acylation. These transformations allow for the synthesis of a variety of derivatives with potentially new properties.

Alkylation Reactions at the Nitrogen Center

N-alkylation of amides can be challenging but is a valuable transformation in organic synthesis. Catalytic methods have been developed for the N-alkylation of amines using carboxylic acids and molecular hydrogen, which can proceed through an amide intermediate. csic.es For instance, a ruthenium/triphos complex has been used to catalyze the N-alkylation of amines, a process that could potentially be adapted for the further alkylation of a secondary amide like this compound. csic.es

Direct alkylation of an amide nitrogen can also be achieved using a strong base to deprotonate the amide followed by reaction with an alkyl halide. However, this can sometimes lead to O-alkylation as a side reaction due to the ambident nature of the amide enolate.

Acylation and Other N-Substitutions

N-acylation of amides to form imides is another possible transformation. This typically requires reacting the amide with an acylating agent, such as an acid chloride or anhydride (B1165640), often in the presence of a base.

Reactions Involving the Alpha-Carbon and Phenyl Moieties

The alpha-carbon and the two phenyl groups of this compound also present opportunities for chemical transformations.

The alpha-carbon of this compound is doubly activated by the adjacent carbonyl group and the two phenyl rings. This makes the alpha-proton acidic and susceptible to deprotonation by a strong base to form a stable enolate. This enolate can then act as a nucleophile in various reactions. msu.edulibretexts.org

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide in an SN2 reaction. msu.edulibretexts.org This allows for the introduction of a new alkyl group at the alpha-position.

Aldol-type Reactions: The enolate can participate in aldol-type condensation reactions with aldehydes or ketones. msu.eduyoutube.com

Halogenation: The alpha-carbon can be halogenated in the presence of a base and a halogen source. msu.edu

The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The directing effects of the rest of the molecule would influence the position of substitution on the phenyl rings.

Data Tables

Table 1: Hydrolysis Conditions for Amide Bonds

| Hydrolysis Type | Reagents | Conditions | Products |

|---|---|---|---|

| Acid-Catalyzed | Aqueous Acid (e.g., HCl, H₂SO₄) | Reflux/Heating | Carboxylic Acid, Ammonium/Amine Salt |

| Base-Mediated | Aqueous Base (e.g., NaOH, KOH) | Reflux/Heating | Carboxylate Salt, Amine |

Table 2: Potential Transformations of this compound

| Reaction Type | Reagent(s) | Site of Reaction | Potential Product |

|---|---|---|---|

| N-Alkylation | Strong Base, Alkyl Halide | Amide Nitrogen | N-alkyl-N-hexyl-2,2-diphenylacetamide |

| Alpha-Alkylation | Strong Base, Alkyl Halide | Alpha-Carbon | N-hexyl-2-alkyl-2,2-diphenylacetamide |

Alpha-Alkylation Reactions of Diphenylacetic Acid Derivatives

The reactivity of this compound is significantly influenced by its core structure, derived from diphenylacetic acid. The hydrogen atom at the alpha-position (the carbon bearing the two phenyl groups) is acidic and can be removed by a strong base to form a carbanion, or more specifically, an enolate. This enolate is a key reactive intermediate for alkylation reactions.

Studies on diphenylacetic acid and its esters have established methods for achieving alkylation at this α-carbon. The use of strong bases, such as sodium amide or potassium amide in liquid ammonia, has been shown to be effective for generating the necessary dianion from diphenylacetic acid, which can then react with alkyl halides. researchgate.netacs.org For instance, alkylations of diphenylacetic acid with halides like benzyl (B1604629) chloride have been successfully demonstrated using two molecular equivalents of an alkali amide. acs.org Similarly, esters of diphenylacetic acid can be alkylated using reagents like sodamide and sodium hydride. acs.org

The general principle involves the deprotonation at the α-carbon to form a nucleophilic enolate, which subsequently attacks an electrophilic alkylating agent (e.g., an alkyl halide) in a nucleophilic substitution reaction.

General Scheme for α-Alkylation of Diphenylacetic Acid Derivatives:

Where Ph is a phenyl group, R is an alkyl group, and X is a halide.

The efficiency and success of these alkylation reactions can be influenced by steric hindrance. The presence of two bulky phenyl groups at the α-carbon, in addition to the N-hexyl group on the amide nitrogen in the target molecule, can sterically hinder the approach of both the base and the incoming alkylating agent. researchgate.net For α-branched acids, high conversions to the dianion intermediate may require elevated temperatures, though this can also increase competing elimination reactions. researchgate.net

For asymmetric synthesis, enantioselective alkylation of related phenylacetic acids has been achieved using chiral lithium amides, which act as both a strong base and a chiral auxiliary to control the stereochemistry of the newly formed carbon-carbon bond. researchgate.net

Electrophilic Aromatic Substitution on Phenyl Rings

The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. wikipedia.orgpressbooks.pub In an EAS reaction, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uomustansiriyah.edu.iqscienceforecastoa.com

The rate and regioselectivity (the position of substitution—ortho, meta, or para) of the reaction are dictated by the nature of the substituent already attached to the benzene (B151609) ring. wikipedia.org For this compound, the substituent on each phenyl ring is the -CH(Ph)C(=O)NH(CH₂)₅CH₃ group. This large group exhibits competing electronic and steric effects.

Steric Effects : The sheer bulk of the diphenylacetamide substituent provides significant steric hindrance at the ortho positions. uomustansiriyah.edu.iq This steric crowding makes the para position the more likely site for substitution. As the size of the attacking electrophile increases, the preference for para-substitution is expected to increase further.

Table 1: Predicted Outcome of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Typical Reagents | Expected Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | N-hexyl-2-(4-nitrophenyl)-2-phenylacetamide | The -NO₂ group is introduced, primarily at the para position due to steric hindrance at the ortho positions. wikipedia.org |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | N-hexyl-2-(4-bromophenyl)-2-phenylacetamide | The halogen atom (Br or Cl) substitutes at the sterically accessible para position. wikipedia.org |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Likely low yield or rearrangement | This reaction is often problematic with strongly deactivated rings. Carbocation rearrangement is also possible. wikipedia.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-hexyl-2-(4-acylphenyl)-2-phenylacetamide | An acyl group is added, strongly favoring the para position. This reaction is generally cleaner than alkylation for deactivated rings. wikipedia.org |

| Sulfonation | Fuming H₂SO₄ | N-hexyl-2-phenyl-2-(4-sulfophenyl)acetamide | The -SO₃H group is introduced at the para position. This reaction is often reversible. wikipedia.org |

Electrochemical Behavior and Oxidation Pathways

The electrochemical properties of this compound are of interest for understanding its stability and potential degradation mechanisms. Studies on structurally related N-aryl-2,2-diphenylacetamides provide significant insight into the expected oxidation pathways. researchgate.net

Anodic oxidation of these amides in acetonitrile (B52724) typically follows an irreversible pathway and can result in the cleavage of several different bonds. researchgate.net The specific bond that breaks is highly dependent on the electronic nature of the substituents on the molecule. For N-substituted 2,2-diphenylacetamides, three primary cleavage sites have been identified. researchgate.net

Cleavage of the benzylic carbon-carbonyl bond (Cα-C=O) : This pathway would yield benzophenone (B1666685) and a corresponding N-hexylacetamide fragment.

Cleavage of the carbonyl-nitrogen bond (C=O-N) : This fragmentation would lead to the formation of diphenylacetyl radicals and an N-hexylaminyl radical.

Cleavage of the nitrogen-substituent bond (N-Alkyl) : This pathway involves the breaking of the bond between the amide nitrogen and the hexyl group.

Research on N-aryl-2,2-diphenylacetamides has shown that electron-withdrawing groups on the N-aryl substituent tend to promote the cleavage of the benzylic carbon-carbonyl bond. Conversely, electron-donating groups favor the cleavage of the N-aryl bond. researchgate.net Given that an N-hexyl group is electron-donating, cleavage at the N-alkyl or carbonyl-nitrogen bond might be anticipated under certain oxidative conditions. Cyclic voltammetry experiments on related amide structures indicate that oxidation potentials can range from approximately +1.0 V to +2.2 V. researchgate.net

Table 2: Potential Products from the Electrochemical Oxidation of this compound

| Cleavage Site | Anticipated Products | Reference Pathway |

|---|---|---|

| Cα — C=O | Benzophenone + N-hexylacetamide | Observed in N-aryl-2,2-diphenylacetamides, especially with electron-withdrawing groups on the N-aryl ring. researchgate.net |

| C=O — N | Diphenylacetic acid (after hydrolysis of acylium ion) + Hexylamine (after reduction/hydrolysis of aminyl radical) | A common amide cleavage pathway. researchgate.net |

| N — Hexyl | 2,2-Diphenylacetamide (B1584570) + Hexene/Hexanol | Observed in N-aryl-2,2-diphenylacetamides with electron-donating groups on the N-aryl ring. researchgate.net |

Advanced Analytical Methodologies for N Hexyl 2,2 Diphenylacetamide

Development of Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation and analysis of N-hexyl-2,2-diphenylacetamide from complex matrices. The development of robust chromatographic methods is paramount for achieving accurate and reliable results.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of an efficient HPLC method involves the careful selection of a stationary phase, mobile phase, and detector.

Given the non-polar nature of this compound, a reversed-phase HPLC method is the most suitable approach. A C18 or C8 column would provide the necessary hydrophobic interactions for retaining the compound. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. A gradient elution, where the proportion of the organic solvent is increased over time, would be optimal for separating the target compound from any potential impurities with different polarities. UV detection is appropriate due to the presence of the two phenyl groups, which will exhibit strong absorbance in the UV region (around 220-260 nm).

Method validation would be performed according to established guidelines to ensure the method is accurate, precise, specific, linear, and robust. This involves analyzing parameters such as system suitability, limit of detection (LOD), limit of quantification (LOQ), and recovery.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 225 nm |

| Expected Retention Time | ~ 8.5 min |

Gas Chromatography (GC) Optimization for Volatile Derivatives

While this compound itself has a relatively high boiling point, Gas Chromatography (GC) can be employed for its analysis, particularly for assessing the presence of more volatile impurities or after derivatization. tandfonline.com The optimization of a GC method focuses on the column, temperature program, and detector to achieve the best separation.

A non-polar or mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), would be appropriate for the analysis of this compound. The temperature program would need to start at a moderate temperature and ramp up to a higher temperature to ensure the elution of the compound in a reasonable time with good peak shape. A flame ionization detector (FID) would provide good sensitivity for this organic compound.

For the analysis of potentially volatile related substances, a faster temperature ramp might be employed. If derivatization is considered to increase volatility, for instance, through hydrolysis of the amide followed by derivatization of the resulting amine, the GC conditions would need to be re-optimized for the specific derivative. tandfonline.com

Table 2: Proposed GC Optimization Parameters for this compound

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 320 °C |

| Split Ratio | 50:1 |

Supercritical Fluid Chromatography (SFC) for Chiral Separations (if applicable)

This compound does not possess a chiral center in its structure. Therefore, chiral separation using Supercritical Fluid Chromatography (SFC) is not applicable. However, SFC can be a powerful tool for the separation of chiral compounds in general, offering advantages such as faster analysis times and reduced solvent consumption compared to normal-phase HPLC. nih.goveijppr.com The principles of SFC involve using a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. google.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for the comprehensive analysis of this compound.

LC-MS and GC-MS for Trace Analysis and Purity Assessment

The coupling of liquid chromatography or gas chromatography with mass spectrometry (LC-MS and GC-MS) offers high sensitivity and selectivity, making these techniques ideal for trace analysis and the definitive identification of impurities.

In LC-MS , the eluent from the HPLC system is introduced into a mass spectrometer. Electrospray ionization (ESI) would be a suitable ionization technique for this compound, likely forming a protonated molecule [M+H]+. High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent compound and its fragments, allowing for the confirmation of its elemental composition and the identification of unknown impurities. Studies on related diphenylacetamide derivatives have shown the utility of LC-MS in their analysis. amazonaws.com

GC-MS provides structural information based on the mass-to-charge ratio of the compound and its fragmentation pattern upon electron ionization (EI). The fragmentation of this compound would likely involve cleavage of the hexyl group and fragmentation of the diphenylacetamide core, providing a characteristic mass spectrum for identification and purity assessment. restek.com The mass spectrum would be invaluable for confirming the identity of the main peak and for the tentative identification of any co-eluting impurities.

NMR-Based Quantitative Analysis (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same compound. rsc.org The principle of qNMR relies on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of nuclei contributing to that signal.

For the quantitative analysis of this compound, a certified internal standard with known purity and concentration would be added to a precisely weighed sample of the compound. The ¹H NMR spectrum would then be acquired under specific, optimized conditions to ensure accurate integration. By comparing the integral of a well-resolved signal from this compound (e.g., the methylene (B1212753) protons adjacent to the nitrogen) with the integral of a signal from the internal standard, the purity of the analyte can be calculated with high precision.

Table 3: Illustrative Parameters for qNMR Purity Assessment of this compound

| Parameter | Description |

| Spectrometer | 400 MHz or higher |

| Solvent | Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |

| Internal Standard | Maleic anhydride (B1165640) or Dimethyl sulfone (certified reference material) |

| Analyte Signal | Methylene protons (-CH₂-) adjacent to the amide nitrogen |

| Relaxation Delay (d1) | > 5 x T₁ of the slowest relaxing proton |

| Number of Scans | ≥ 16 (to ensure adequate signal-to-noise ratio) |

| Pulse Angle | 90° |

Spectrophotometric Methods for Quantification

Spectrophotometric methods offer a simple, cost-effective, and rapid approach for the quantitative analysis of chemical compounds. These techniques rely on the principle that a substance absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to the concentration of the substance in a solution, as described by the Beer-Lambert Law. For a molecule like this compound, which contains chromophoric groups such as the phenyl rings, direct ultraviolet (UV) spectrophotometry can be a viable analytical method. The diphenylmethyl group attached to the carbonyl carbon of the amide is the primary chromophore expected to absorb in the UV region.

Furthermore, derivatization techniques can be employed to enhance the sensitivity and selectivity of the spectrophotometric analysis, especially for quantification in complex matrices. This involves reacting the target analyte with a specific reagent to produce a colored complex that absorbs in the visible region of the electromagnetic spectrum, thereby minimizing interference from other UV-absorbing compounds.

Research Findings on Related Compounds

Research conducted on darifenacin (B195073), a compound which contains the 2,2-diphenylacetamide (B1584570) core structure, demonstrates the feasibility of visible spectrophotometric quantification through complexation reactions. rjpbcs.com These methods involve the formation of colored charge-transfer complexes with various reagents. The resulting chromogens exhibit distinct absorption maxima in the visible range, allowing for selective measurement.

For instance, three different methods were developed for the estimation of darifenacin:

Method A: Involving a complex with chloranilic acid, which produces a colored species with a λmax at 530 nm. rjpbcs.com

Method B: Based on the formation of a complex with chloranil, resulting in a bluish-violet chromogen with a λmax at 570 nm. rjpbcs.com

Method C: Utilizing oxidation followed by complexation with potassium permanganate (B83412) to form a cherry-red chromogen with a λmax at 430 nm. rjpbcs.com

These methods were reported to be precise and accurate for the quantification of darifenacin in bulk and pharmaceutical dosage forms. rjpbcs.com Given the shared 2,2-diphenylacetamide functional group, it is plausible that similar derivatization strategies could be adapted for the quantification of this compound. However, the applicability and optimization of such methods would require experimental validation.

The following tables summarize the quantitative parameters reported for the spectrophotometric analysis of darifenacin, which can serve as a reference for the potential development of similar methods for this compound.

Table 1: Spectrophotometric Methods for the Quantification of Darifenacin

| Method | Reagent | Wavelength of Maximum Absorbance (λmax) |

| A | Chloranilic Acid | 530 nm |

| B | Chloranil | 570 nm |

| C | Potassium Permanganate | 430 nm |

Data sourced from a study on the spectrophotometric determination of darifenacin. rjpbcs.com

Table 2: Linearity and Concentration Ranges for Darifenacin Quantification Methods

| Method | Linearity Range (µg/mL) |

| A | 1-3 |

| B | 2-6 |

| C | 1-3 |

Data sourced from a study on the spectrophotometric determination of darifenacin. rjpbcs.com

These findings underscore the potential of spectrophotometric methods, particularly those involving colorimetric reactions, for the reliable quantification of compounds containing the 2,2-diphenylacetamide scaffold. The development of a specific and validated spectrophotometric method for this compound would be a valuable contribution to its analytical profile.

Derivatives and Analogs of N Hexyl 2,2 Diphenylacetamide: Synthesis and Structure Property Relationships

Synthesis of Variously Substituted N-Alkyl-2,2-diphenylacetamides

The synthesis of N-alkyl-2,2-diphenylacetamides serves as a foundational approach to creating derivatives of the parent compound, N-hexyl-2,2-diphenylacetamide. A common and effective method for this synthesis involves the reaction of diphenylacetyl chloride with a primary or secondary amine. This acylation reaction is a versatile strategy for introducing a wide array of alkyl groups onto the amide nitrogen. Alternative methods include the Schotten-Baumann reaction, which utilizes acid chlorides in the presence of a base, a technique noted as a prevalent method for preparing amide drug candidates. google.com

Exploration of Alkyl Chain Length and Branching Effects

The length and branching of the N-alkyl chain are critical determinants of the molecule's physical and chemical properties. While direct studies on the this compound series are specific, broader research on related chemical classes provides significant insights. For instance, studies on N-alkyl-N'-(2-benzylphenyl)ureas demonstrate that the gelation ability in various solvents is highly dependent on the alkyl chain length. researchgate.netnih.gov Derivatives with long alkyl chains are effective gelators for polar solvents, whereas those with shorter chains are more suitable for non-polar solvents. researchgate.netnih.gov This suggests that modifying the hexyl group in this compound to shorter or longer chains could systematically alter its solubility and self-assembly characteristics.

Branching in the alkyl chain also introduces significant effects. In studies of diglycolamide (DGA) derivatives, alkyl branching was found to reduce the extraction efficiency for tetravalent ions compared to straight-chain analogs. rsc.org In the context of conjugated polymers, moving the branching point of an alkyl side chain further from the polymer backbone can significantly influence molecular packing and, consequently, charge mobility. pku.edu.cn These findings imply that introducing branching into the N-alkyl substituent of diphenylacetamides could sterically hinder intermolecular interactions and affect crystal packing efficiency, thereby modifying the material's bulk properties.

Table 1: Representative N-Alkyl Substituents for 2,2-Diphenylacetamide (B1584570) Synthesis

| Alkyl Group | Structure | Chain Type | Potential Impact |

|---|---|---|---|

| n-Propyl | -CH₂CH₂CH₃ | Linear, Short | Increased polarity relative to n-hexyl |

| n-Hexyl | -(CH₂)₅CH₃ | Linear, Medium | Parent compound for comparison |

| n-Dodecyl | -(CH₂)₁₁CH₃ | Linear, Long | Enhanced lipophilicity, potential for altered self-assembly researchgate.netnih.gov |

| Isopropyl | -CH(CH₃)₂ | Branched | Increased steric hindrance near the amide bond |

Introduction of Functional Groups on the Phenyl Rings

The introduction of functional groups onto the two phenyl rings of the diphenylacetamide scaffold offers another dimension for modifying its properties. This can be achieved by using appropriately substituted starting materials, such as a substituted diphenylacetic acid or a substituted aniline (B41778) in a different synthetic route. The nature and position of these substituents can dramatically influence the electronic properties and reactivity of the molecule. For example, the synthesis of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide involves the reaction of a pre-functionalized aniline with acetic anhydride (B1165640). The electron-withdrawing fluorine substituents in this molecule are noted to enhance the electrophilicity of the formyl carbon, accelerating oxidation reactions. Similarly, attaching various substituted aryl groups to a core structure is a common strategy in medicinal chemistry to modulate biological interactions.

Synthesis of N-Aryl and N-Heteroaryl Diphenylacetamides

Replacing the N-alkyl group with an N-aryl or N-heteroaryl moiety fundamentally alters the electronic and structural characteristics of the diphenylacetamide core. The synthesis of these N-aryl amides often requires more specialized techniques than simple alkylation, as aromatic amines are generally less nucleophilic. The Goldberg coupling reaction and Buchwald-Hartwig amination are prominent methods for forming these C-N bonds. grafiati.comresearchgate.net For example, a copper-catalyzed N-arylation has been successfully used to couple aryl bromides with secondary acyclic amides, which are known to be poor nucleophiles. researchgate.net Similarly, palladium-catalyzed systems are widely employed for the synthesis of N-aryl and N-heteroaryl piperazines from aryl halides, demonstrating a robust method applicable to these types of couplings. grafiati.com A series of 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides has been synthesized, showcasing the integration of aryl groups into complex diphenylacetamide derivatives. researchgate.net

Systematic Study of Structural Modifications on Chemical Reactivity

The structural modifications detailed in the preceding sections have a profound and predictable impact on the chemical reactivity of the diphenylacetamide derivatives.

N-Alkyl Chain Variation : Changes in the length and branching of the N-alkyl group primarily exert a steric influence. Increased bulk can hinder the approach of reagents to the amide carbonyl or the α-carbon, potentially slowing reaction rates.

Phenyl Ring Substitution : The electronic nature of substituents on the phenyl rings directly modulates the reactivity of the entire molecule. wikipedia.org Electron-withdrawing groups (e.g., -NO₂, -Cl, -F) increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can decrease the reactivity of the carbonyl group. These substituents also affect the acidity of the protons on the α-carbon.

Conformational Preferences and Intermolecular Interactions in Derivatives

The three-dimensional structure of diphenylacetamide derivatives is largely dictated by the steric hindrance imposed by the bulky diphenylmethyl group and the substituents on the nitrogen and phenyl rings. X-ray crystallography studies of related compounds provide valuable insights into these conformational preferences.

In solid-state structures, the two phenyl rings are typically not coplanar. For instance, in 2,2-diphenylacetamide, the dihedral angles between the mean planes of the two benzene (B151609) rings are reported as 84.6 (7)° and 85.0 (6)° for the two molecules in the asymmetric unit. researchgate.net For 2-Chloro-N,N-diphenylacetamide, the two phenyl rings form a dihedral angle of 71.8 (2)° with each other. researchgate.net The introduction of bulky substituents further enforces this twisted conformation. The compound N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide exhibits a significant dihedral angle of 82.59° between its phenyl rings, a result of steric bulk that impacts crystal lattice packing.

Intermolecular interactions are crucial for defining the crystal packing and macroscopic properties of these compounds. Hydrogen bonding is a dominant force, particularly in primary and secondary amides. In the crystal structure of 2,2-diphenylacetamide, extensive N-H···O hydrogen bonds link molecules into zigzag chains. researchgate.net The nature of these interactions is highly dependent on the specific structural modifications. While intramolecular forces determine the possible low-energy conformations, the final conformation adopted in a crystal is often decided by the optimization of intermolecular forces, such as hydrogen bonds and π-π stacking interactions. nih.gov

Table 2: Selected Structural Data for Diphenylacetamide Derivatives

| Compound | Dihedral Angle Between Phenyl Rings | Key Intermolecular Interactions | Reference |

|---|---|---|---|

| 2,2-Diphenylacetamide | 84.6 (7)°, 85.0 (6)° | N-H···O hydrogen bonds | researchgate.net |

| 2-Chloro-N,N-diphenylacetamide | 71.8 (2)° | - | researchgate.net |

Applications in Chemical Sciences Excluding Clinical Human Applications

Role as Synthetic Intermediates and Building Blocks

N-hexyl-2,2-diphenylacetamide, with its distinct structural motifs—a secondary amide, two phenyl rings, and a hexyl chain—is a compound with significant potential as a versatile building block in organic synthesis. Its utility stems from the reactivity of its functional groups, which allows for its transformation into more complex molecular architectures.

While specific examples of this compound being used as a direct precursor are not extensively documented in dedicated studies, the reactivity of its core structure, the diphenylacetamide group, is well-established. The parent compound, 2,2-diphenylacetamide (B1584570), serves as a key intermediate in the synthesis of various biologically active molecules. researchgate.netiucr.org This suggests that this compound could similarly serve as a valuable precursor.

The functional groups on the molecule offer several handles for synthetic modification:

Amide Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield hexylamine (B90201) and 2,2-diphenylacetic acid. umich.eduarkat-usa.orgresearchgate.net This reaction allows the diphenylacetyl moiety to be used as a protecting group for the hexylamine.

Aromatic Substitution: The two phenyl rings can undergo electrophilic substitution reactions, allowing for the introduction of new functional groups that can alter the molecule's properties or serve as points for further chemical elaboration.

Amide Deprotonation: The proton on the amide nitrogen can be removed by a strong base, generating an anion that can react with various electrophiles, enabling further functionalization at the nitrogen atom.

The potential transformations highlight the compound's role as a scaffold that can be elaborated into a diverse range of more complex structures for various chemical applications.

In organic synthesis, this compound is noted as a product in specific, modern synthetic reactions, which showcases the utility of the reagents used for its formation. For instance, its name appears in the context of a facile, direct synthesis of amides from trichloroethyl esters, a reaction catalyzed by the organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). lookchem.com The synthesis of related N-substituted amides is an active area of research, with methods being developed for their efficient and selective preparation. umich.eduarkat-usa.org

The following table details a representative synthetic method for related amides, illustrating the types of reagents involved in forming such structures.

| Product | Starting Materials | Reagents & Conditions | Yield |

| N-methyl-2-oxo-2-phenylacetamide | 3-(methylamino)-3-phenylacrylonitrile | H₂TPP (catalyst), white CFL lamp, CH₃CN, air | 72% acs.org |

| N-Hexyl-2-oxo-2-phenylacetamide | 3-(hexylamino)-3-phenylacrylonitrile | H₂TPP (catalyst), white CFL lamp, CH₃CN, air | 80% acs.org |

| N,N-disubstituted oxalamides | Diphenylcarbamoyl formyl chloride, various amines | DMF, K₂CO₃ | Good researchgate.net |

This table presents data on the synthesis of related amide structures to illustrate common synthetic pathways.

Furthermore, studies on the reduction of related amides, such as N,2-diphenylacetamide, show that the amide bond can be reduced to form an amine, yielding N-phenethylaniline. csic.es This demonstrates the potential of this compound to act as a reagent in reductive amination pathways to access complex tertiary amines.

Potential in Material Science and Polymer Chemistry

The unique combination of a rigid aromatic core and a flexible alkyl chain gives this compound properties that are of interest in material science, particularly in the fields of organic electronics and crystal engineering.

Organic Light-Emitting Diodes (OLEDs) are devices constructed from thin films of organic molecules that emit light in response to an electric current. crimsonpublishers.comsigmaaldrich.com The performance of an OLED is highly dependent on the properties of the organic materials used, such as their ability to transport electrical charges (holes and electrons). sigmaaldrich.commdpi.com

There is no direct research detailing the use of this compound in OLEDs. However, a structurally similar compound, 2,2'-[1,2-phenylenebis(oxy)]bis(N,N-diphenylacetamide) , has been successfully incorporated into an OLED device structure. capes.gov.br This device exhibited blue exciplex emission, demonstrating that the diphenylacetamide moiety can be a component of functional organic electronic materials. capes.gov.br The diphenyl groups are known to facilitate charge transport, and the amide linkage can influence the electronic properties and stability of the material.

The N-hexyl group in this compound would primarily influence its physical properties. The alkyl chain can enhance solubility in organic solvents, which is crucial for processing and fabricating thin films from solution. horiba.com Additionally, the hexyl chain can modify the solid-state packing of the molecules, which in turn affects the intermolecular electronic coupling and charge mobility of the material. rsc.org Therefore, this compound represents a potential candidate for investigation as a host or charge-transporting material in organic electronic devices.

Supramolecular chemistry focuses on chemical systems composed of molecules held together by non-covalent interactions. nih.gov Crystal engineering, a subfield of supramolecular chemistry, aims to design and synthesize solid-state structures with desired properties by controlling these intermolecular interactions. rsc.org

This compound is an excellent candidate for studies in crystal engineering due to its array of functional groups capable of participating in various non-covalent interactions. Analysis of the parent compound, 2,2-diphenylacetamide, reveals a crystal structure dominated by strong hydrogen bonds and other weaker interactions. researchgate.netiucr.org

The potential non-covalent interactions for this compound are summarized below:

| Interaction Type | Participating Groups | Role in Supramolecular Assembly |

| Hydrogen Bonding | Amide N-H (donor) and C=O (acceptor) | Formation of strong, directional links, often leading to chains or dimeric motifs (e.g., R²₂(8) ring motifs). researchgate.netiucr.org |

| π-π Stacking | Phenyl rings | Face-to-face or offset stacking of aromatic rings, contributing to crystal cohesion and potentially influencing electronic properties. |

| C-H···π Interactions | C-H bonds from the hexyl chain or phenyl rings interacting with the face of a phenyl ring | Weaker interactions that help direct the three-dimensional packing of molecules. researchgate.net |

| Van der Waals Forces | Flexible hexyl chain | Non-specific attractive forces that contribute to dense packing and can influence solubility and melting point. The chain's conformation affects steric hindrance. rsc.orgnih.gov |

The interplay between the strong, directional N-H···O hydrogen bonds and the weaker, less directional π-π and van der Waals interactions makes this molecule a fascinating target. The flexible hexyl chain, in particular, can significantly influence the resulting crystal packing, potentially leading to the formation of different polymorphs (different crystal structures of the same compound) with distinct physical properties. rsc.org By understanding and controlling these interactions, it may be possible to engineer materials with specific thermal or mechanical characteristics.

Use as Analytical Standards in Research

In chemical research, analytical standards are crucial for verifying the identity and purity of synthesized compounds and for quantifying substances in various matrices. While this compound is not a certified reference material, it serves as an important analytical standard within the research laboratory setting.

Many chemical suppliers provide related diphenylacetamide compounds for research purposes, where the end-user is responsible for confirming its purity for their specific application. sigmaaldrich.com This positions the compound as a reference material for:

Reaction Monitoring: In synthetic chemistry, an authentic sample of this compound can be used as a standard in techniques like Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its formation and purity in a reaction mixture. rsc.org

Method Development: When developing new analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), a pure sample of the analyte is required to determine its retention time and response factor.

Electrochemical Analysis: Studies on related N-substituted amides have used voltammetry to investigate their oxidation mechanisms. uc.pt this compound could similarly be used as a model compound to develop electroanalytical methods for detecting this class of molecules.

The electrochemical oxidation potentials of several related N-substituted amides are presented in the table below, indicating that the substitution pattern on the amide nitrogen influences the electrochemical behavior.

| Compound | Oxidation Potential (vs. Ag/AgCl) | pH |

| Propanil (3',4'-dichloropropionanilide) | +1.27 V | 7.5 uc.pt |

| Acetanilide | +1.24 V | 7.5 uc.pt |

| N,N-diphenylacetamide | +1.49 V | 7.5 uc.pt |

This data highlights the potential for developing a selective analytical method for this compound based on its unique electrochemical signature.

Future Research Directions and Emerging Trends

Green Chemistry Approaches for Amide Synthesis

The chemical industry's shift towards sustainability has put a significant emphasis on developing greener synthetic routes for amide production, including for N-hexyl-2,2-diphenylacetamide. kallipos.gr This involves creating methods that are more efficient, use less hazardous materials, and generate minimal waste. imist.mamatanginicollege.ac.in Key areas of research include solvent-free reactions, atom-economical methodologies, and the use of novel catalytic systems.

Solvent-Free and Atom-Economical Methodologies

Traditional amide synthesis often involves the use of stoichiometric coupling agents and volatile organic solvents, leading to significant waste generation. rsc.org Emerging research focuses on overcoming these limitations through solvent-free and atom-economical approaches. Solvent-free reactions, conducted by direct heating or trituration of reactants, simplify work-up procedures and reduce environmental impact. semanticscholar.orgresearchgate.net For instance, methods using boric acid as a catalyst to facilitate the reaction between a carboxylic acid and an amine source like urea (B33335) under solvent-free conditions have shown high efficiency. semanticscholar.orgresearchgate.net Another approach involves using infrared irradiation to drive the reaction between carboxylic acids and amines without a solvent, achieving good yields in shorter reaction times. scirp.org

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how much of the reactants are incorporated into the final product. matanginicollege.ac.in Methodologies with 100% atom economy are ideal, as they produce no byproducts. chemistryviews.org Ruthenium-catalyzed redox-neutral synthesis from alcohols and nitriles is a prime example of a highly atom-economical route to amides. chemistryviews.orgorganic-chemistry.org Other innovative methods include the use of iron-substituted polyoxometalate catalysts nih.gov and ruthenium-catalyzed dehydrogenative coupling of alcohols and amines, which generate only hydrogen or water as byproducts. rsc.org

Table 1: Emerging Green Synthetic Methods for Amide Synthesis

| Methodology | Catalyst/Conditions | Key Advantages | Relevant Findings |

|---|---|---|---|

| Solvent-Free Synthesis | Boric Acid / Urea / Heat | Eliminates hazardous solvents, simple procedure. semanticscholar.org | Various amides prepared in good yield with high reaction rates. semanticscholar.orgresearchgate.net |

| Infrared-Assisted Synthesis | Infrared (IR) Light | Solventless, faster reaction times. scirp.org | Yields of 50-85% achieved for amide synthesis from carboxylic acids and amines. scirp.org |

| Atom-Economical Synthesis | Ruthenium-NHC Catalyst | 100% atom economy, no byproducts, redox-neutral. chemistryviews.orgorganic-chemistry.org | Efficiently forms amides from alcohols and nitriles. organic-chemistry.org |

| Dehydrogenative Coupling | Ruthenium-based catalysts | Atom-economic, environmentally benign (water/H₂ byproduct). rsc.org | Effective for coupling alcohols and amines, though catalyst efficiency can be a challenge. rsc.org |

| Alkynes as Coupling Agents | Ruthenium Catalyst / Acetylene | Atom-economic, avoids traditional wasteful coupling agents. nih.gov | Broadly applicable for diverse amides, including dipeptides, with volatile byproducts. nih.gov |

Biocatalytic or Organocatalytic Routes

Biocatalysis and organocatalysis represent frontiers in sustainable chemistry, offering mild reaction conditions and high selectivity, thereby avoiding the use of toxic heavy metals.

Biocatalytic routes utilize enzymes to catalyze reactions with high specificity. For the synthesis of phenylacetamides, lipases have shown considerable promise. conicet.gov.ar Specifically, Candida antarctica lipase (B570770) B (CALB) has been successfully used for the aminolysis of ethyl phenylacetate (B1230308) derivatives. conicet.gov.ar This enzymatic approach is advantageous from both economic and environmental perspectives, as it allows for the use of esters or carboxylic acids directly under mild conditions. conicet.gov.ar Future research could optimize this biocatalytic method for the direct synthesis of this compound from diphenylacetic acid or its esters and n-hexylamine.

Organocatalysis employs small organic molecules to accelerate reactions. This field has produced several effective methods for direct amidation. researcher.life Boronic acid derivatives, for example, have been shown to catalyze the direct condensation of carboxylic acids and amines, particularly under azeotropic conditions that remove the water byproduct. rsc.org More recent developments include the use of tropylium (B1234903) ion organocatalysis, which activates both the carboxylic acid and the amine under mild conditions, leading to high yields for a broad range of substrates. rsc.org Triarylsilanols have also been identified as the first silicon-centered organocatalysts for direct amidation reactions. acs.org These metal-free catalytic systems are a key focus for developing future sustainable syntheses of this compound. rsc.orgrsc.orgnih.gov

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The optimization of chemical syntheses, including that of this compound, benefits immensely from Process Analytical Technology (PAT), which involves real-time monitoring of reaction progress. Advanced spectroscopic techniques are central to PAT, as they provide continuous data on reactant consumption, intermediate formation, and product yield without the need for offline sampling.

In-line infrared (IR) spectroscopy, particularly using Attenuated Total Reflectance (ATR) probes (FlowIR), is a powerful tool for monitoring amide bond formation. rsc.org By tracking the characteristic vibrational frequencies of the amide group (e.g., the C=O stretch of the amide I band and the N-H bend of the amide II band), chemists can precisely determine reaction kinetics and endpoints. acs.org Similarly, Raman spectroscopy offers a non-destructive method to monitor reactions in real-time, providing complementary information to IR spectroscopy. mdpi.com

UV-visible (UV-Vis) spectroscopy can be employed to monitor reactions involving chromophoric species. mdpi.com For the synthesis of this compound, changes in the electronic environment of the diphenylacetyl or amine moieties could be tracked. rsc.org In some cases, colorimetric changes during amide coupling reactions, particularly those using certain coupling reagents, can be monitored with simple camera technology to follow reaction conversion. nih.gov Furthermore, advanced techniques like two-dimensional infrared (2D IR) spectroscopy are emerging as powerful tools for obtaining detailed structural information about proteins and could be adapted to study the conformational dynamics of amide products during synthesis. acs.org

Predictive Modeling of Reactivity and Selectivity

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can provide profound insights into its physicochemical properties, reactivity, and potential biological activity, guiding experimental work and accelerating discovery.

Chemometric studies on diphenylacetamide derivatives have successfully created models that link chemical structure to properties like lipophilicity and potential toxicity. researchgate.netresearchgate.net By applying multivariate analysis techniques such as Principal Component Analysis (PCA) to experimental data (e.g., from chromatography) and computationally derived parameters, researchers can predict the behavior of new derivatives. researchgate.net Such models have shown that for diphenylacetamides, the polarity of substituents has a dominant influence on their biological activity parameters. researchgate.net

Furthermore, quantum chemical methods like Density Functional Theory (DFT) can be used to study reaction mechanisms in detail. For instance, theoretical calculations have been used to investigate the fragmentation pathways of deprotonated N,2-diphenylacetamide derivatives in mass spectrometry, revealing that a Single Electron Transfer (SET) mechanism is more favorable than simple homolysis. sioc-journal.cn This level of mechanistic insight is crucial for predicting reactivity and selectivity in synthetic reactions. Such computational approaches could be applied to model the transition states of different synthetic routes to this compound, helping to identify the most energetically favorable pathways and predict the effect of different catalysts or reaction conditions. sioc-journal.cn Molecular docking studies on related diphenylacetamide derivatives have also been used to predict interactions with biological targets like enzymes, offering a pathway to discover new applications. orientjchem.org

Table 2: Predictive Modeling Applications for Diphenylacetamide Derivatives

| Modeling Technique | Application | Insights Gained | Reference |

|---|---|---|---|

| Chemometrics / QSAR | Predict lipophilicity, pharmacokinetic, and toxic properties. | Establishes quantitative structure-property relationships; substituent polarity is a key factor. | researchgate.netresearchgate.net |

| Molecular Docking | Predict binding affinity and mode with biological targets (e.g., enzymes). | Identifies potential lead compounds for drug discovery by simulating ligand-protein interactions. | orientjchem.org |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and fragmentation pathways. | Provides energetic details of reaction pathways, transition states, and intermediates. | sioc-journal.cn |

Integration of this compound within Novel Material Systems